Benzamide, 4-amino-N-(benzothiazol-2-YL)-

Description

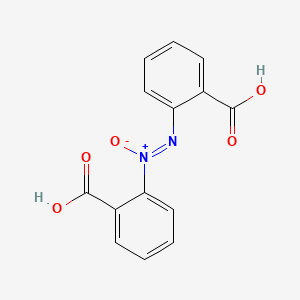

Benzamide, 4-amino-N-(benzothiazol-2-YL)- is a useful research compound. Its molecular formula is C14H11N3OS and its molecular weight is 269.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzamide, 4-amino-N-(benzothiazol-2-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 4-amino-N-(benzothiazol-2-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzothiazole derivatives, including Benzamide, 4-amino-N-(benzothiazol-2-YL)-, have been found to target a variety of enzymes and proteins. They have shown inhibitory activity against enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of the aforementioned enzymes, which play crucial roles in various biochemical processes, including DNA replication, bacterial cell wall synthesis, and metabolic pathways . The inhibition of these enzymes disrupts the normal functioning of these processes, leading to the desired therapeutic effects.

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with various targets. For instance, by inhibiting DNA gyrase, it interferes with DNA replication, affecting the growth and proliferation of cells . Similarly, by inhibiting enzymes involved in metabolic pathways, it can disrupt the energy production and other essential functions of cells .

Pharmacokinetics

Similar compounds have been found to have good bioavailability

Result of Action

The result of the compound’s action at the molecular and cellular level is the disruption of essential processes such as DNA replication and metabolic pathways, leading to the inhibition of cell growth and proliferation . This makes it a potential candidate for the development of novel antibiotics and other therapeutic agents .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other compounds or drugs can also influence its action through drug-drug interactions .

Biochemical Analysis

Biochemical Properties

Benzamide, 4-amino-N-(benzothiazol-2-YL)- plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to act as an allosteric activator of human glucokinase, significantly enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding with specific residues in the allosteric site of the glucokinase protein. Additionally, Benzamide, 4-amino-N-(benzothiazol-2-YL)- has been reported to inhibit enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in neurotransmitter regulation .

Cellular Effects

The effects of Benzamide, 4-amino-N-(benzothiazol-2-YL)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Benzamide, 4-amino-N-(benzothiazol-2-YL)- has been observed to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . This inhibition is achieved through its interaction with key enzymes involved in amyloid-beta production and degradation.

Molecular Mechanism

At the molecular level, Benzamide, 4-amino-N-(benzothiazol-2-YL)- exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric activator of glucokinase by binding to its allosteric site, leading to a conformational change that enhances the enzyme’s activity . Additionally, it inhibits acetylcholinesterase and monoamine oxidase B by binding to their active sites, thereby preventing the breakdown of neurotransmitters . These interactions result in altered gene expression and enzyme activity, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of Benzamide, 4-amino-N-(benzothiazol-2-YL)- in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity, making it suitable for prolonged experimental use. In vitro and in vivo studies have demonstrated consistent effects on cellular function, with no significant loss of activity over extended periods.

Dosage Effects in Animal Models

The effects of Benzamide, 4-amino-N-(benzothiazol-2-YL)- vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enhanced glucokinase activity and inhibition of amyloid-beta aggregation . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Benzamide, 4-amino-N-(benzothiazol-2-YL)- is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the metabolism of glucose by activating glucokinase, thereby enhancing glucose utilization . Additionally, the compound affects the metabolism of neurotransmitters by inhibiting acetylcholinesterase and monoamine oxidase B, leading to increased levels of acetylcholine and dopamine .

Transport and Distribution

Within cells and tissues, Benzamide, 4-amino-N-(benzothiazol-2-YL)- is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in the liver and brain, where it exerts its biological effects . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach target sites effectively.

Subcellular Localization

The subcellular localization of Benzamide, 4-amino-N-(benzothiazol-2-YL)- is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.

Properties

IUPAC Name |

4-amino-N-(1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,15H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZCUWIRBSFXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190343 | |

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-80-8 | |

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.